molecular formula C10H13N3 B183906 3-(1H-Indazol-1-yl)propan-1-amin CAS No. 933744-08-2

3-(1H-Indazol-1-yl)propan-1-amin

Katalognummer: B183906
CAS-Nummer: 933744-08-2
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: QGWLKJMMXIXRQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Indazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H13N3. It features an indazole ring attached to a propylamine chain.

Wissenschaftliche Forschungsanwendungen

3-(1H-Indazol-1-yl)propan-1-amine has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indazol-1-yl)propan-1-amine typically involves the reaction of indazole with a suitable propylamine derivative. One common method includes the nucleophilic substitution reaction where indazole is reacted with 3-bromopropylamine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1H-Indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-(1H-indazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Aminopropyl)imidazole
  • 1-Ethyl-1H-indazol-3-amine
  • (1H-indol-2-ylmethyl)amine
  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Comparison: 3-(1H-Indazol-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Biologische Aktivität

3-(1H-indazol-1-yl)propan-1-amine, also known as ML161, is a compound of significant interest due to its biological activity, particularly as an allosteric inhibitor of protease-activated receptor 1 (PAR1). This compound has been studied for its potential therapeutic applications in various diseases, including cancer and cardiovascular disorders. This article reviews the biological activities associated with 3-(1H-indazol-1-yl)propan-1-amine, focusing on its mechanisms of action, efficacy in different biological systems, and relevant research findings.

The biological activity of 3-(1H-indazol-1-yl)propan-1-amine primarily revolves around its role as an allosteric modulator of PAR1. This receptor is implicated in several physiological processes, including platelet activation and vascular permeability. The inhibition of PAR1 can lead to reduced thrombus formation and improved outcomes in conditions characterized by excessive platelet activation.

Key Mechanisms:

  • Allosteric Inhibition : ML161 binds to PAR1 and alters its conformation, reducing receptor activation by its natural ligands.
  • Impact on Signaling Pathways : By inhibiting PAR1, ML161 affects downstream signaling pathways that contribute to inflammation and cancer progression.

Biological Activity Data

Research studies have evaluated the biological activity of 3-(1H-indazol-1-yl)propan-1-amine across various cell lines and animal models. Below is a summary of key findings:

StudyCell Line/ModelIC50 (µM)Observations
K562 (CML)5.15Induces apoptosis via Bcl2 inhibition
A549 (Lung)33.2Selective toxicity towards cancer cells
Hep-G2 (Liver)N/APotential anti-proliferative effects observed

Case Studies

Several case studies have highlighted the efficacy of 3-(1H-indazol-1-yl)propan-1-amine in preclinical settings:

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of indazole derivatives, including ML161, it was found that this compound significantly inhibited the growth of K562 cells with an IC50 value of 5.15 µM. The mechanism involved the modulation of apoptosis pathways, particularly through the inhibition of Bcl2 family proteins and the p53/MDM2 pathway. This suggests a potential for developing low-toxicity anticancer agents based on this scaffold .

Case Study 2: Cardiovascular Implications

Another study investigated the effects of ML161 on vascular smooth muscle cells (VSMCs). The compound demonstrated a capacity to reduce hypoxia-induced reactive oxygen species (ROS) production and migration in VSMCs, indicating a protective role against oxidative stress-related cardiovascular diseases .

Research Findings

Recent research has expanded on the potential applications of 3-(1H-indazol-1-yl)propan-1-amine:

Anticancer Properties

The compound has shown promising results against various cancer cell lines:

  • K562 : Significant inhibition with an IC50 value indicating effective cytotoxicity.
  • A549 : Demonstrated selectivity for cancer cells over normal cells.

Mechanistic Insights

Studies have revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis:

  • Bcl2 Family Inhibition : Contributes to increased apoptosis in cancer cells.
  • p53 Pathway Modulation : Alters cell cycle progression and enhances sensitivity to chemotherapeutic agents.

Eigenschaften

IUPAC Name

3-indazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKJMMXIXRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474787
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933744-08-2
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.